3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(3-cyclohexyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,16,17)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEREZBDPISWSI-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid, also known as a cyclohexyl-substituted phenylpropanoic acid derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that may be beneficial in treating several health conditions.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclohexyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. This unique configuration is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may act as an enzyme inhibitor, modulating various biochemical pathways. It has been suggested that it can influence inflammatory processes and potentially exhibit analgesic effects.
Biological Activities
Research indicates that this compound may possess the following biological activities:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Analgesic Properties : Preliminary findings suggest that it may alleviate pain through central and peripheral mechanisms, although further studies are needed to elucidate this effect fully.
- Antioxidant Effects : The compound has demonstrated potential antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound, providing insights into its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Pain relief in animal models | |
| Antioxidant | Reduction in oxidative stress markers |
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models showed that administration of this compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Pain Management : In another investigation, the compound was evaluated for its analgesic properties using the formalin test in rodents. Results indicated a marked decrease in pain response, suggesting efficacy in pain management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features, molecular formulas, and properties of 3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid and its analogues:
Key Comparative Insights
Substituent Effects on Lipophilicity and Bioavailability
- The cyclohexyloxy group in the target compound increases lipophilicity (logP ~3.5–4.0) compared to smaller substituents like methoxy (logP ~1.5–2.0) . This property may enhance membrane permeability but reduce aqueous solubility.
- Bromine in the bromophenylmethoxy analogue () adds steric bulk and polarizability, which could enhance interactions with aromatic residues in protein targets .
Electronic and Steric Effects
- The nitro group in is a strong electron-withdrawing group, increasing the acidity of the propenoic acid (pKa ~2.5–3.0 vs. ~4.5 for non-substituted analogues). This property is critical for ionic interactions in drug-receptor binding .
- Sulfamoyl and trifluoromethyl groups () create dual electron-withdrawing effects, stabilizing negative charges and enhancing binding to positively charged residues (e.g., lysine or arginine) in biological targets .
Preparation Methods
Etherification of 3-Hydroxyphenyl Derivative
Reagents and Conditions : The phenol precursor (3-hydroxyphenyl compound) is reacted with cyclohexanol or cyclohexyl halide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) to facilitate ether bond formation.
Mechanism : The base deprotonates the phenolic hydroxyl group to generate a phenolate ion, which then undergoes nucleophilic substitution with the cyclohexyl electrophile, forming the cyclohexyloxy ether linkage.
Purification : The crude product is purified by recrystallization or column chromatography to isolate the pure 3-(cyclohexyloxy)phenyl intermediate.
Knoevenagel Condensation for Side Chain Formation
Reagents and Conditions : The cyclohexyloxy-substituted benzaldehyde is condensed with malonic acid or its esters in the presence of a catalytic amount of piperidine or pyridine as a base. The reaction is performed under reflux conditions in solvents such as ethanol or toluene for 2 to 4 hours.
Reaction Details : The base catalyzes the formation of an enolate from malonic acid, which attacks the aldehyde carbonyl carbon, followed by elimination of water to form the α,β-unsaturated acid.
Yield and Purity : Reported yields for similar compounds under these conditions are high, often exceeding 90%, with purity confirmed by spectroscopic methods.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Etherification | 3-Hydroxyphenyl + Cyclohexanol + K2CO3 | DMF or DMSO | 80–120°C | 4–8 hours | 85–95 | Base deprotonates phenol; SN2 reaction |
| Knoevenagel Condensation | Cyclohexyloxybenzaldehyde + Malonic acid + Piperidine/Pyridine | Ethanol or Toluene | Reflux (~78–110°C) | 2–4 hours | >90 | Catalytic base; inert atmosphere preferred |
| Purification | Recrystallization or chromatography | Various | Ambient | - | - | Essential for high purity |
Research Findings and Optimization Notes
Inert Atmosphere and Schlenk Technique : The use of an inert atmosphere (nitrogen or argon) during the condensation step minimizes oxidative degradation of sensitive intermediates and improves overall yield and reproducibility.
Base Selection : Piperidine and pyridine are preferred bases due to their dual role as catalysts and solvents, providing a controlled environment for the condensation.
Temperature Control : Maintaining reflux conditions ensures complete reaction without decomposition, while excessive heating can lead to side products.
Purification : High purity is critical for subsequent applications; recrystallization from suitable solvents or chromatographic techniques yield analytically pure material.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where 3-(cyclohexyloxy)benzaldehyde reacts with malonic acid in the presence of a catalytic base (e.g., piperidine). Solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) critically affect reaction efficiency. For example, ethanol at 90°C yields ~65% purity, while DMF at 120°C improves yield to ~78% but may increase side products . Post-synthesis, recrystallization in ethanol/water (1:1) enhances purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the α,β-unsaturated carbonyl system:
- ¹H NMR : Doublet peaks at δ 6.3–7.2 ppm (vinyl protons), δ 3.5–4.5 ppm (cyclohexyloxy protons).
- ¹³C NMR : Carbonyl carbon at ~170 ppm, olefinic carbons at 120–140 ppm.
- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=C stretch).
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min in methanol/water (70:30) .
Q. How can researchers assess the compound's pharmacological potential in vitro?
- Methodological Answer :
- Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Test COX-2 or lipoxygenase activity via fluorometric kits, comparing inhibition rates to NSAIDs like aspirin .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring concentration via UV-Vis at λ_max ≈ 270 nm .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals dimeric motifs via O–H···O hydrogen bonds between carboxylic groups (d ≈ 2.6 Å). Graph set analysis (Etter’s notation) shows R₂²(8) patterns, stabilizing the lattice. Co-crystallization with urea or thiourea derivatives can modulate packing efficiency .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies often arise from pH variations (e.g., solubility increases at pH > 8 due to deprotonation). Use standardized buffers (pH 4–9) and dynamic light scattering (DLS) to monitor aggregation. For example, solubility in pH 7.4 PBS is ~2.3 mg/mL, but drops to 0.8 mg/mL in pH 5.0 acetate buffer .
Q. How can molecular docking predict this compound’s interaction with biological targets like cyclooxygenase?
- Methodological Answer :
- Protein preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and remove water/ligands.
- Ligand optimization : Minimize energy using DFT (B3LYP/6-31G* basis set).
- Docking : Use AutoDock Vina; focus on the active site (grid center: x=15.2, y=22.7, z=18.4). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
